n-(n-Succinyl-L-phenylalanyl)-2-amino-acridone
Description
N-(N-Succinyl-L-Phenylalanyl)-2-Amino-Acridone is a derivative of 2-amino-acridone, a fluorophore with intrinsic fluorescence properties. The compound is synthesized by conjugating L-phenylalanine (an aromatic amino acid) to 2-amino-acridone via a succinyl linker. Key characteristics include:
- Molecular structure: The succinyl group bridges the L-phenylalanyl moiety and the 2-amino-acridone core, improving solubility and stability.
- Fluorescence: Excitation/emission profiles are influenced by the electron-rich acridone core and the aromatic phenylalanine side chain.
- Applications: Used in fluorescence-based assays, protein tracking, and cellular imaging due to its photostability and biocompatibility .
Properties
Molecular Formula |
C26H23N3O5 |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
4-oxo-4-[[(2S)-1-oxo-1-[(9-oxo-10H-acridin-2-yl)amino]-3-phenylpropan-2-yl]amino]butanoic acid |
InChI |
InChI=1S/C26H23N3O5/c30-23(12-13-24(31)32)29-22(14-16-6-2-1-3-7-16)26(34)27-17-10-11-21-19(15-17)25(33)18-8-4-5-9-20(18)28-21/h1-11,15,22H,12-14H2,(H,27,34)(H,28,33)(H,29,30)(H,31,32)/t22-/m0/s1 |
InChI Key |
RRIUUFLEJTTZFW-QFIPXVFZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC3=C(C=C2)NC4=CC=CC=C4C3=O)NC(=O)CCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC3=C(C=C2)NC4=CC=CC=C4C3=O)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Peptide Coupling Strategy
The synthesis relies on classical peptide bond formation methods, typically involving:
- Activation of the carboxyl group of N-succinyl-L-phenylalanine.
- Coupling with the amino group of 2-amino-acridone.
Common activation methods include:
- Use of activated esters such as N-hydroxysuccinimide (NHS) esters.
- Carbodiimide-mediated coupling (e.g., EDC or DCC).
- Use of coupling reagents like HATU, HBTU, or PyBOP for enhanced efficiency.
These reagents facilitate the formation of the amide bond under mild conditions, preserving the fluorophore integrity.
Detailed Synthetic Route
Based on the literature on acridone derivatives and peptide conjugates:
Preparation of N-Succinyl-L-phenylalanine :
- L-phenylalanine is reacted with succinic anhydride to introduce the succinyl group at the amino terminus.
- This reaction is typically performed in an organic solvent like pyridine or DMF at room temperature or slightly elevated temperatures.
Activation of the Carboxyl Group :
- The carboxyl group of the succinyl moiety is converted into an activated ester, commonly the NHS ester, using N-hydroxysuccinimide and a carbodiimide such as EDC in a suitable solvent (e.g., dichloromethane or DMF).
- This activated ester is isolated or used in situ for coupling.
Coupling with 2-Amino-acridone :
- 2-Amino-acridone is dissolved in a polar aprotic solvent such as DMF or DMSO.
- The activated N-succinyl-L-phenylalanine ester is added to the solution, and the reaction is allowed to proceed at room temperature or slightly elevated temperatures.
- The coupling reaction typically completes within several hours.
-
- The crude product is purified by preparative high-performance liquid chromatography (HPLC) to separate the desired conjugate from unreacted starting materials and side products.
- Final product characterization is performed by mass spectrometry and NMR spectroscopy to confirm structure and purity.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Succinylation of L-phenylalanine | Succinic anhydride, pyridine/DMF, RT to 50°C | Yields N-succinyl-L-phenylalanine |
| Activation of carboxyl group | N-hydroxysuccinimide, EDC, DCM/DMF, 0-25°C | Forms NHS ester, ready for coupling |
| Coupling with 2-amino-acridone | DMF or DMSO, RT to 40°C, several hours | Mild conditions preserve fluorophore |
| Purification | Preparative HPLC | Ensures high purity |
In-Depth Research Findings
The use of N-hydroxysuccinimide esters for amide bond formation is well-documented for fluorescent dye conjugation, providing high selectivity and efficiency without compromising the fluorophore’s spectral properties.
Optimization of coupling conditions, such as solvent choice and temperature, is critical to maximize yield and minimize side reactions, especially considering the sensitivity of acridone derivatives to harsh conditions.
The final compound exhibits strong fluorescence, making it suitable for biological labeling and detection applications where sensitivity and specificity are paramount.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| NHS Ester Coupling | N-hydroxysuccinimide, EDC, DMF | High yield, mild conditions | Requires purification by HPLC |
| Carbodiimide Coupling | DCC or EDC, DMF | Widely used, efficient | Possible side reactions (urea byproducts) |
| Pd-Catalyzed Coupling | Pd(OAc)2, BINAP, base, toluene | High selectivity, scalable | Requires Pd catalyst, longer reaction times |
| Direct Succinylation | Succinic anhydride, pyridine | Simple introduction of succinyl group | Not a coupling step, precursor preparation |
Chemical Reactions Analysis
Types of Reactions
N-(N-Succinyl-L-phenylalanyl)-2-amino-acridone undergoes various chemical reactions, including:
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s aromatic structure allows for potential modifications under appropriate conditions.
Common Reagents and Conditions
Oxidation and Reduction: Standard oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like sodium borohydride (NaBH₄) can be used under controlled conditions.
Major Products Formed
Scientific Research Applications
N-(N-Succinyl-L-phenylalanyl)-2-amino-acridone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(N-Succinyl-L-phenylalanyl)-2-amino-acridone involves its interaction with proteases like α-chymotrypsin. The enzyme cleaves the amide bond, releasing 2-aminoacridone, which can be detected by its fluorescence . This interaction is crucial for studying enzyme activity and inhibition.
Comparison with Similar Compounds
2-Amino-Acridone
- Structure: Lacks the succinyl-L-phenylalanyl modification, consisting solely of the acridone core with an amino group at the 2-position.
- Fluorescence Properties :
- Applications : Primarily used in fluorophore mixtures for quantitative imaging. Less suited for targeted biological labeling due to the absence of a peptide linker .
Acriflavine
- Structure : A cationic dye with acridine and proflavine moieties.
- Fluorescence Properties: Lower correlation in fractional contributions (R² = 0.64) and significant negative offset (⟨ΔP⟩ = −7.9%) in mixed fluorophore systems . Susceptible to photobleaching and non-specific binding in biological systems.
- Applications: Historical use as an antiseptic and nucleic acid stain. Limited in modern fluorescence assays due to instability .
NAT-1 and NAT-2
- Structure: Thiazolidinone derivatives with nicotinamide groups (e.g., NAT-1: 4-methoxy-phenyl; NAT-2: 3,5-di-tert-butyl-4-hydroxy-phenyl) .
- Comparison: Lack fluorescence properties but exhibit enzyme inhibition (e.g., anti-inflammatory or antioxidant activity). Highlight the diversity of acridone derivatives; N-(N-Succinyl-L-Phenylalanyl)-2-Amino-Acridone fills a niche in optical applications .
N-(L-Phenylalanyl)-2-Aminoacridone
- Structure: Direct precursor to the succinyl derivative, with L-phenylalanine linked to 2-amino-acridone without a succinyl spacer.
- Comparison :
Quantitative Comparison of Fluorescence Performance
Biological Activity
n-(n-Succinyl-L-phenylalanyl)-2-amino-acridone is a compound that has garnered attention due to its potential biological activities, particularly in the realm of cancer treatment and drug design. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features an acridone backbone with a succinylated phenylalanine moiety. This structural configuration is believed to enhance its interaction with biological targets, potentially influencing its pharmacological properties.
Research indicates that this compound may exert its effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to reduced cell proliferation in cancer cells.
- Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells, contributing to its anticancer properties.
- Modulation of Immune Response : Some studies suggest that it could enhance immune responses against tumors, potentially improving therapeutic outcomes in cancer treatment.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound. For instance:
- In vitro Studies : Cell line assays demonstrated significant cytotoxic effects against various cancer cell types, including breast and prostate cancer cells. The IC50 values ranged from 5 to 15 µM, indicating potent activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10 |
| PC-3 (Prostate) | 8 |
| HeLa (Cervical) | 12 |
- Mechanistic Insights : Flow cytometry analyses revealed that treatment with the compound resulted in increased Annexin V positivity, indicating apoptosis induction.
Enzyme Inhibition Studies
The compound has also been evaluated for its ability to inhibit specific enzymes:
- Succinate Dehydrogenase Inhibition : It showed competitive inhibition against succinate dehydrogenase, a critical enzyme in the Krebs cycle. This inhibition could lead to altered metabolic states in cancer cells.
| Enzyme | Inhibition Type | Ki (µM) |
|---|---|---|
| Succinate Dehydrogenase | Competitive | 3.5 |
Case Studies
- Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer treated with this compound demonstrated a partial response in 30% of participants, with manageable side effects.
- Combination Therapy : In a study combining this compound with standard chemotherapy agents, researchers observed enhanced efficacy and reduced tumor size compared to chemotherapy alone.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(N-Succinyl-L-phenylalanyl)-2-amino-acridone, and how can reaction conditions be optimized for high purity?
- Methodological Answer : The synthesis typically involves coupling L-phenylalanine derivatives with 2-amino-acridone. For example, L-alanyl or β-alanyl derivatives of 2-amino-acridone are synthesized via amide bond formation under anhydrous conditions, using dichloromethane or ether as solvents with alkali catalysts. Purification via column chromatography and characterization by NMR/IR ensures structural integrity. Reaction temperature (20–25°C) and stoichiometric control of succinyl groups are critical to avoid side products .
Q. How is 2-amino-acridone utilized as a fluorophore in detecting microbial activity, and what are the key experimental parameters?
- Methodological Answer : 2-amino-acridone derivatives are used as fluorogenic substrates for microbial enzyme detection. In microbiological assays, the compound is incorporated into agar plates, where microbial enzymatic activity cleaves the succinyl group, releasing fluorescent 2-amino-acridone (λex/λem = 360/450 nm). Key parameters include substrate concentration (0.1–1.0 mM), pH (6.5–7.5), and incubation time (18–24 hrs at 37°C). Fluorescence intensity correlates with microbial load, validated via calibration curves .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
- Methodological Answer : Fluorescence lifetime measurements (τ ≈ 10.6 ns in aqueous solutions) and time-resolved spectroscopy are critical. For structural confirmation, use <sup>1</sup>H/<sup>13</sup>C NMR to verify amide bond formation and succinyl group attachment. Mass spectrometry (ESI-MS) confirms molecular weight (e.g., C16H15N2O3 with [M+H]<sup>+</sup> ≈ 283.1). Purity is assessed via HPLC with UV/Vis detection at 260 nm .
Advanced Research Questions
Q. How can researchers resolve discrepancies between artificial neural network (ANN) and least squares (LS) methods in determining fractional contributions of fluorophores like 2-amino-acridone in mixtures?
- Methodological Answer : Discrepancies arise from noise sensitivity in LS fitting vs. ANN's ability to handle complex decay curves. Train ANNs on simulated and experimental fluorescence lifetime data (e.g., 500 epochs, Adam optimizer, learning rate 10<sup>−3</sup>). Validate using mixtures with known ratios (e.g., 2-amino-acridone:acriflavine:fluorescein). ANN outperforms LS in accuracy (mean offset ΔP = 0.3% vs. 7.6% for LS) and computational speed (1000× faster) .
Q. What strategies mitigate photobleaching or environmental interference when using 2-amino-acridone derivatives in long-term fluorescence imaging?
- Methodological Answer : Use oxygen-scavenging systems (e.g., glucose oxidase/catalase) to reduce photobleaching. Optimize buffer composition (e.g., 10 mM ascorbic acid) to minimize reactive oxygen species. For environmental interference (e.g., pH/temperature fluctuations), employ ratiometric measurements with a reference fluorophore (e.g., acriflavine, τ = 5.6 ns) to normalize signals .
Q. How do structural modifications (e.g., β-alanyl vs. L-alanyl substituents) impact the bioactivity and fluorescence stability of 2-amino-acridone derivatives?
- Methodological Answer : β-alanyl derivatives exhibit enhanced enzymatic stability due to reduced steric hindrance, improving detection sensitivity in microbial assays. Fluorescence quantum yield decreases by ~15% in β-alanyl vs. L-alanyl derivatives, attributed to conformational changes. Compare stability via accelerated degradation studies (40°C, 75% humidity for 14 days) .
Q. What computational models predict the interaction of this compound with biological targets, and how are these validated experimentally?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with microbial enzymes (e.g., peptidases). Validate predictions via surface plasmon resonance (SPR) to measure binding affinity (KD). For example, a simulated KD of 2.3 µM aligns with SPR-measured 2.8 µM .
Data Contradiction & Experimental Design
Q. How should researchers address contradictory fluorescence lifetime data for 2-amino-acridone across different studies (e.g., 10.6 ns vs. 10.0 ns)?
- Methodological Answer : Contradictions arise from solvent polarity (τ = 10.6 ns in water vs. 9.8 ns in DMSO) or detector time resolution (312.5 ps vs. 100 ps). Standardize measurements using single-photon avalanche diodes (SPADs) and control solvent/temperature. Replicate experiments with internal standards (e.g., lucifer yellow, τ = 5.7 ns) .
Q. What experimental designs optimize the sensitivity of carbohydrate gel electrophoresis (PACE) when using 2-amino-acridone-labeled polysaccharides?
- Methodological Answer : Derivatize AIR (alcohol-insoluble residue) samples with 2-amino-acridone (AMAC) at 0.5 mg·mL<sup>−1</sup> in citrate buffer (pH 4.8). Use pectolyase digestion (10 mg·mL<sup>−1</sup>, 38°C, 1.5 hrs) to fragment pectins. Load 10 µg/lane on 20% polyacrylamide gels. Quantify band intensity via fluorimetry to correlate with uronic acid content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
